3-Chloro-5,6,7,8-tetrahydropyrido[3,4-C]pyridazine
Overview
Description
Scientific Research Applications
1. Synthesis and Structural Analysis
- Pyridazine analogs, including compounds related to 3-Chloro-5,6,7,8-tetrahydropyrido[3,4-C]pyridazine, have significant importance in medicinal chemistry. They are synthesized through various chemical processes and their structures analyzed using techniques like XRD, NMR, LC-MS, and DFT calculations. The synthesis involves intricate reactions, providing insights into the molecular structure and stability of these compounds (Sallam et al., 2021).
2. Development of Diverse Compounds
- Research has focused on developing derivatives of this compound as lead-oriented scaffolds with diverse applications. These compounds are prepared through various methods, including solvent-free reactions, and are essential in creating new chemical entities with potential applications in different fields (Borisov et al., 2013).
3. Biological and Pharmacological Properties
- Pyridazine derivatives have shown considerable biological properties, such as anti-tumor and anti-inflammatory activities. Their synthesis and structural characterization are crucial for understanding their potential therapeutic applications. Research on these compounds includes theoretical and experimental studies to determine their chemical and biological properties (Sallam et al., 2021).
4. Agrochemical Applications
- Pyridazine and its derivatives are utilized in the agricultural field for various purposes, including as molluscicides, insecticides, and herbicides. Their synthesis, structure, and docking studies against pathogens like fungi are critical to enhancing their effectiveness in these applications. This research involves advanced computational and experimental techniques to optimize their use in agriculture (Sallam et al., 2022).
Properties
IUPAC Name |
3-chloro-5,6,7,8-tetrahydropyrido[3,4-c]pyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3/c8-7-3-5-1-2-9-4-6(5)10-11-7/h3,9H,1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBBFWAJORBXOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=NN=C(C=C21)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80671939 | |
Record name | 3-Chloro-5,6,7,8-tetrahydropyrido[3,4-c]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80671939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1029721-23-0 | |
Record name | 3-Chloro-5,6,7,8-tetrahydropyrido[3,4-c]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80671939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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